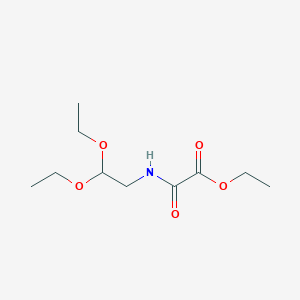

ethyl N-(2,2-diethoxyethyl)oxamate

Beschreibung

Ethyl N-(2,2-diethoxyethyl)oxamate is an oxamate ester characterized by a central oxalyl group (-O-C(O)-C(O)-O-) substituted with an ethyl ester and a 2,2-diethoxyethylamine moiety. This compound is structurally significant due to its hybrid functionality: the oxamate group provides reactivity for coordination chemistry, while the diethoxyethyl chain enhances solubility in organic solvents.

Key structural features include:

- Oxamate backbone: Enables metal coordination and hydrogen bonding.

- Diethoxyethyl group: Improves solubility and stability via ether linkages.

- Ethyl ester: Facilitates esterification/transesterification reactions.

Eigenschaften

Molekularformel |

C10H19NO5 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

ethyl 2-(2,2-diethoxyethylamino)-2-oxoacetate |

InChI |

InChI=1S/C10H19NO5/c1-4-14-8(15-5-2)7-11-9(12)10(13)16-6-3/h8H,4-7H2,1-3H3,(H,11,12) |

InChI-Schlüssel |

VQUKPNIJPDQDHU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CNC(=O)C(=O)OCC)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes structurally related ethyl oxamate derivatives and their properties:

Physicochemical and Electronic Properties

- Solubility: The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol), whereas aromatic oxamates (e.g., naphthyl derivatives) exhibit lower solubility due to hydrophobic interactions .

- Ionization Behavior : Photoelectron spectroscopy reveals that substituents significantly influence ionization. For example, N,N-dimethyl ethyl oxamate exhibits two distinct ionization events, while ethyl oxamate shows three bands, suggesting varying electron-withdrawing effects .

Key Research Findings

- Substituent Effects : Aromatic groups (naphthyl, biphenylyl) enhance π-π stacking in coordination polymers, while aliphatic chains (diethoxyethyl) improve solubility and flexibility .

- Ionization Trends: Electron-donating groups (e.g., methoxy) reduce ionization potentials, whereas electron-withdrawing groups (e.g., nitro) increase them .

- Stability : Diethoxyethyl-containing compounds (e.g., carbodiimide in ) exhibit stability under low-temperature storage, suggesting similar advantages for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.